N-(3-fluoro-4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring, a morpholine sulfonyl group, and a dihydropyridinone moiety.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluoro group to the phenyl ring.
Acylation: Formation of the acetamide linkage.
Sulfonylation: Addition of the morpholine sulfonyl group.
Cyclization: Formation of the dihydropyridinone ring.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-5-fluoro-4-methylphenyl)acetamide
- 4-[(4-fluoro-3-methylphenyl)sulfonyl]morpholine
Uniqueness
N-(3-fluoro-4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S/c1-13-2-3-14(10-16(13)19)20-17(23)12-21-11-15(4-5-18(21)24)28(25,26)22-6-8-27-9-7-22/h2-5,10-11H,6-9,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNPMOJESNCIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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